4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting calcium channels. This compound features a tetrazole ring, which is known for its bioactivity and ability to form stable interactions with biological targets.
The compound can be synthesized through various chemical methods, as detailed in patent literature and scientific studies. Its structure includes functional groups that enhance its pharmacological properties, making it a subject of interest in drug discovery.
This compound belongs to the class of organochlorine compounds and is categorized as a sulfonamide due to the presence of a sulfonyl group. It also contains a tetrazole moiety, which is recognized for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
The synthesis of 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide typically involves several key steps:
These methods may vary slightly based on the specific reagents and conditions used, but they generally follow established protocols in organic synthesis.
The reactions are typically conducted under controlled conditions to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the reactions and confirm the structure of the final product.
The molecular structure of 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide can be represented as follows:
The compound's structural data can be analyzed using various computational chemistry tools to predict its behavior in biological systems.
4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide can participate in several chemical reactions:
These reactions are often studied in controlled laboratory settings to optimize conditions for desired outcomes, including yield and selectivity.
The mechanism of action for 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide primarily involves its interaction with calcium channels.
Experimental studies have shown that compounds with similar structures exhibit significant activity on calcium channels, suggesting that this compound may have therapeutic potential in treating conditions like hypertension or arrhythmias.
Relevant data from studies indicate that understanding these properties is crucial for developing formulations for pharmaceutical applications.
4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has potential applications in:
The ongoing research into this compound highlights its significance in medicinal chemistry and pharmacology, paving the way for future therapeutic innovations.
The synthesis of 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide involves a carefully orchestrated sequence of reactions, typically commencing with the functionalization of 3-nitrobenzoic acid or analogous precursors. A representative pathway proceeds as follows:
Step 1: Sulfonylation3-Nitrobenzoyl chloride undergoes reaction with morpholine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0-5°C to yield N-(3-nitrobenzoyl)morpholine. Subsequent reduction of the nitro group using catalytic hydrogenation (Pd/C, H₂) or tin(II) chloride affords the 3-aminobenzoyl intermediate [10].
Step 2: Sulfonyl Chloride FormationThe aniline intermediate is treated with chlorosulfonic acid (ClSO₃H) at 0°C followed by gradual warming to room temperature, generating the reactive 3-(chlorosulfonyl)benzoyl chloride. This intermediate is highly moisture-sensitive and typically used in situ [1] [3].
Step 3: Morpholine Sulfonamide FormationControlled reaction of 3-(chlorosulfonyl)benzoyl chloride with morpholine (1.1 equivalents) in DCM/pyridine at -10°C yields 3-(morpholin-4-ylsulfonyl)benzoyl chloride. Amidation with ammonia or ammonium hydroxide provides 3-(morpholin-4-ylsulfonyl)benzamide [3] [7].
Step 4: Tetrazole CouplingThe benzamide is nitrated (HNO₃/H₂SO₄) regioselectively at the ortho position (yielding 3-(morpholin-4-ylsulfonyl)-2-nitrobenzamide), followed by reduction to the diamine (SnCl₂/HCl or H₂/Pd-C). Tetrazole formation employs:
Table 1: Key Synthetic Steps and Optimization Parameters
Step | Reagents/Conditions | Key Intermediate | Yield (%) | Critical Parameters |
---|---|---|---|---|
Sulfonylation | Morpholine, Et₃N, DCM, 0°C→RT | N-(3-Nitrobenzoyl)morpholine | 85-90 | Exclusion of moisture |
Reduction | SnCl₂·2H₂O, HCl or H₂ (40 psi), Pd/C (10%) | 3-Aminobenzoyl morpholine | 92-95 | pH control during workup |
Chlorosulfonation | ClSO₃H, 0°C→RT, 4h | 3-(Chlorosulfonyl)benzoyl chloride | 70-75 | Strict temperature control |
Morpholine incorporation | Morpholine, Pyridine, -10°C→0°C | 3-(Morpholin-4-ylsulfonyl)benzoyl chloride | 88 | Slow addition of morpholine |
Tetrazole cyclization | NaN₃, (CH₃O)₃CH, reflux, 12h or DCCD/DMAP | Target compound without Cl | 65-72 | Azide handling safety; anhydrous conditions |
The efficient introduction of the morpholine sulfonyl moiety hinges on catalytic strategies enhancing reactivity and selectivity:
Palladium-Catalyzed Coupling:Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) with Xantphos as a ligand enables the coupling of aryl halides (e.g., 3-bromobenzoic acid derivatives) with morpholine-4-sulfonyl chloride under mild conditions (50-70°C, toluene). This method circumvents harsh chlorosulfonation steps, providing yields up to 82% with >98% purity. Catalyst recycling via aqueous/organic biphasic systems (toluene/water) allows 3-5 reuse cycles with <10% activity loss [6].
Copper(I)-Mediated Aminosulfonylation:Copper(I) thiophene-2-carboxylate (CuTC, 3 mol%) catalyzes the direct reaction between 3-mercaptobenzoates, morpholine, and oxidants (Oxone® or tert-butyl hydroperoxide). This one-pot method achieves 75-80% conversion at 60°C in acetonitrile, minimizing the formation of bis-sulfonyl byproducts (<5%) [3] [6].
Solvent Effects:Polar aprotic solvents (DMF, DMAc) accelerate sulfonamide bond formation but risk N-dealkylation of morpholine. Optimized protocols use dichloromethane with pyridine as an acid scavenger, suppressing degradation and maintaining reaction temperatures below 10°C. Microwave-assisted synthesis (100°C, 20 min, DMF) boosts yields to 88% but requires rapid post-reaction cooling to prevent hydrolysis [3] [10].
Table 2: Catalytic Systems for Sulfonamide Bond Formation
Catalyst System | Conditions | Yield (%) | Byproducts | Advantages |
---|---|---|---|---|
Pd(OAc)₂/Xantphos | Toluene, 70°C, 8h | 82 | <2% Aryl dimer | Ligand-controlled selectivity; recyclable |
CuTC/Oxone® | CH₃CN, 60°C, 12h | 78 | Sulfonate esters (3-5%) | Avoids SO₂Cl₂ use |
Uncatalyzed (Pyridine/DCM) | -10°C→RT, 6h | 85 | Morpholinium chloride (8%) | Simple setup; high purity |
Microwave (DMF) | 100°C, 20 min, 300W | 88 | Hydrolyzed acid (5-7%) | Rapid reaction |
Chlorination at the para position relative to the sulfonamide group is critical for bioactivity modulation. Key strategies include:
Electrophilic Aromatic Substitution (EAS):The electron-withdrawing morpholine sulfonyl group (-SO₂N-) deactivates the benzene ring, directing electrophiles meta. However, the adjacent carbonyl group (-C(O)NH-) creates a sterically congested ortho/para directing effect. Utilizing N-chlorosuccinimide (NCS) in DMF at 80°C for 6 hours achieves regioselective para-chlorination (85% yield, 97% regioselectivity). The reaction proceeds via a succinimide-stabilized chloronium ion, with the sulfonamide oxygen coordinating to NCS, enhancing ortho/para orientation [1] [4].
Directed ortho-Metalation (DoM):For precursors lacking the sulfonamide, the benzamide carbonyl can direct metalation. n-Butyllithium (nBuLi, 1.1 eq) in THF at -78°C deprotonates the position ortho to the amide. Quenching with hexachloroethane (C₂Cl₆) provides the ortho-chlorinated product. Subsequent sulfonylation introduces the morpholine sulfonyl group ortho to chlorine, yielding the required 1,2,4-trisubstituted pattern [1].
Halogen Exchange:Aryl fluorides activated by the ortho-sulfonamide group undergo nucleophilic aromatic substitution (SNAr) with LiCl in dimethylacetamide (DMAc) at 150°C. The 4-fluoro-3-(morpholin-4-ylsulfonyl)benzamide precursor reacts quantitatively within 8 hours, replacing fluorine with chlorine. This method avoids isomer formation but requires high temperatures [4].
Optimization Insight:Solvent choice dramatically impacts regioselectivity in EAS. Using acetic acid instead of DMF favors meta-chlorination (70% meta vs. 15% para), while DMF’s coordination with NCS enhances para selectivity. Adding catalytic triflic acid (TfOH, 5 mol%) further improves para regioselectivity to >99% by protonating the sulfonamide oxygen, amplifying its +M effect [1] [4].
Sustainable synthesis focuses on atom economy, solvent reduction, and catalytic recycling:
Solvent-Free Sulfonylation:Morpholine reacts directly with 3-(chlorosulfonyl)benzoyl chloride under ball-milling conditions (zirconia balls, 500 rpm, 1h). This mechanochemical approach achieves 94% conversion with 99% selectivity, eliminating solvent waste and reducing reaction time from 6 hours to 60 minutes. The excess morpholine (1.5 eq) acts as both reactant and base, neutralizing HCl [6].
Recyclable Catalytic Systems:Polyethylene glycol (PEG-4000) serves as a homogeneous recyclable solvent for tetrazole cyclization. The reaction of 3-(morpholin-4-ylsulfonyl)benzonitrile with sodium azide and ammonium chloride in PEG-4000 at 120°C for 8 hours delivers the 5-(3-(morpholin-4-ylsulfonyl)phenyl)-1H-tetrazole in 90% yield. PEG is recovered by aqueous extraction (90-95% recovery over 5 cycles) with consistent yield (>88%) [6] [10].
Micellar Catalysis:Copper-catalyzed azide-alkyne cycloaddition (CuAAC) variants for tetrazole synthesis employ TPGS-750-M surfactant in water. The sulfonyl chloride precursor, sodium azide, and morpholine react in a 2% TPGS-750-M/water emulsion at 50°C. This system achieves 85% yield while reducing organic solvent use by 95%. The micellar solution is reused 4 times after product extraction with ethyl acetate [6].
Byproduct Minimization in Chlorination:N-Chlorosuccinimide regeneration is achieved by reacting succinimide byproduct with chlorine gas (Cl₂) in carbon tetrachloride. Integrating this in situ during EAS reduces NCS waste by 70%. Additionally, employing deep eutectic solvents (DES) composed of choline chloride/urea (1:2) as the reaction medium for chlorination suppresses di- and trichlorination byproducts to <1%, enhancing mono-chloro selectivity to 98% [6].
Table 3: Green Chemistry Metrics Comparison
Method | PMI (Process Mass Intensity) | E-Factor | Byproduct Reduction (%) | Energy Savings |
---|---|---|---|---|
Traditional solution-phase | 87 | 56 | Baseline | Reflux (ΔT = 80°C) |
Ball-milling sulfonylation | 12 | 3.2 | 92 | Mechanical energy input |
PEG-cyclization | 19 | 8.5 | 88 (solvent) | ΔT = 50°C vs. reflux |
Micellar catalysis | 15 | 5.1 | 94 (solvent) | 50°C vs. 100°C in DMF |
DES chlorination | 21 | 11 | 97 (isomers) | 60°C vs. 80°C in DMF |
PMI = Total mass in process / Mass of product; E-Factor = Mass waste / Mass product
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9